molecular formula C18H21NO B257326 N-mesityl-2-phenylpropanamide

N-mesityl-2-phenylpropanamide

Cat. No. B257326
M. Wt: 267.4 g/mol
InChI Key: NLTILDNVXBYYPE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-phenylpropanamide, also known as N-phenyl-N-mesityl-2-propanamide, is a chemical compound that belongs to the class of amides. It has been used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-phenylpropanamide is not fully understood. However, it is believed to work by forming a complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-mesityl-2-phenylpropanamide. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

N-mesityl-2-phenylpropanamide has several advantages for lab experiments. It is easy to synthesize, and its unique properties make it useful in various applications. However, it also has some limitations, such as its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of N-mesityl-2-phenylpropanamide in scientific research. One possible direction is in the development of new catalytic systems for asymmetric synthesis. It could also be used in the synthesis of new pharmaceuticals or as a ligand in new catalytic reactions.
Conclusion:
In conclusion, N-mesityl-2-phenylpropanamide is a unique chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, it has the potential to be a valuable tool in the field of organic chemistry and catalysis.

Synthesis Methods

The synthesis of N-mesityl-2-phenylpropanamide is achieved through the reaction of mesityl oxide and phenylacetamide in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain a pure form of the compound.

Scientific Research Applications

N-mesityl-2-phenylpropanamide has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry where it is used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in various catalytic reactions.

properties

Product Name

N-mesityl-2-phenylpropanamide

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(2S)-2-phenyl-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20)/t15-/m0/s1

InChI Key

NLTILDNVXBYYPE-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)[C@@H](C)C2=CC=CC=C2)C

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC=C2)C

Origin of Product

United States

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